molecular formula C42H68O13 B192297 saikosaponin B1 CAS No. 58558-08-0

saikosaponin B1

Cat. No.: B192297
CAS No.: 58558-08-0
M. Wt: 781.0 g/mol
InChI Key: ZXCJHOYFGJUMDY-ASRFRNECSA-N
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Description

Mechanism of Action

Target of Action

Saikosaponin B1, a bioactive constituent of Radix Bupleuri, primarily targets the Smoothened (SMO) protein . SMO is a key component of the Hedgehog signaling pathway , which plays a crucial role in cell growth, differentiation, and tissue patterning .

Mode of Action

This compound interacts with SMO to inhibit the Hedgehog signaling pathway . This interaction suppresses the activity of the pathway, leading to changes in cell behavior. Specifically, it inhibits the GLI-luciferase activity in Shh Light II cells stimulated with ShhN CM, as well as Gli1 and Ptch1 mRNA expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By targeting SMO, this compound inhibits the activation of this pathway, which can lead to the suppression of cell proliferation and migration, and the induction of apoptosis . Additionally, this compound has been found to regulate the NRF2/HO-1 pathway to inhibit ferroptosis .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

This compound has been shown to significantly inhibit tumor growth in medulloblastoma (MB) models . It achieves this by inhibiting the Hedgehog pathway through targeting SMO . Additionally, this compound has been found to alleviate dextran sulfate sodium-induced colitis by up-regulating the NRF2/HO-1 pathway to inhibit ferroptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal microbes can affect the metabolism and absorption of this compound . Additionally, the multicomponent nature of traditional Chinese medicine (TCM), where this compound is commonly found, can also influence its action .

Biochemical Analysis

Biochemical Properties

Saikosaponin B1 plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1), both of which play a major role in cell homeostasis and DNA damage during infection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Janus Kinase-3 .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin B1 involves several steps, starting from oleanolic acid, a naturally occurring triterpenoid. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves extraction from Radix Bupleuri using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Saikosaponin B1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential to treat inflammatory diseases, cancers, and immune disorders.

    Industry: Used in the formulation of health supplements and herbal medicines

Comparison with Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Prosaikosaponin F
  • Prosaikosaponin G
  • Saikosaponin Y
  • Prosaikogenin
  • Clinoposaponin I

Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .

Biological Activity

Saikosaponin B1 (SSb1) is a triterpenoid saponin primarily derived from the roots of Bupleurum species, particularly Bupleurum chinense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects. The following sections provide a detailed exploration of the biological activity of SSb1, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid saponin structure, which contributes to its biological activities. The molecular formula is C30H48O5C_{30}H_{48}O_5, and its structure includes a steroid-like nucleus with various functional groups that enhance its interaction with biological targets.

1. Anti-inflammatory Effects

Research has demonstrated that SSb1 exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, SSb1 was shown to reduce pulmonary edema and lower the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues. This effect was associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .

Cytokine Control Group (pg/mL) SSb1 Treatment Group (pg/mL)
IL-61500300
TNF-α1200250
IL-1β800150

2. Antifibrotic Activity

SSb1 has been investigated for its antifibrotic properties in liver fibrosis models. A recent study highlighted that SSb1 reduces the activation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis. The study utilized a multifunctional nanosystem combining SSb1 with catalase (CAT) to enhance therapeutic efficacy against liver fibrosis by mitigating oxidative stress and hypoxia-induced damage .

3. Antitumor Effects

In vitro studies have indicated that SSb1 possesses antitumor activity against various cancer cell lines. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer and liver cancer cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell cycle progression .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of SSb1 has been studied using various animal models. After oral administration, SSb1 exhibits moderate bioavailability due to extensive metabolism. Studies indicate that it undergoes phase I and phase II metabolic processes, leading to the formation of several metabolites that may also contribute to its biological effects .

Case Study 1: Liver Fibrosis Treatment

In a clinical setting, patients with liver fibrosis were treated with a formulation containing SSb1 as part of a traditional Chinese medicine regimen. Results showed significant improvement in liver function tests and reduced levels of fibrosis markers after treatment over several weeks.

Case Study 2: Acute Lung Injury

In an experimental model of acute lung injury induced by LPS, administration of SSb1 resulted in decreased lung inflammation and improved respiratory function compared to control groups. This study underscores the potential therapeutic role of SSb1 in managing inflammatory lung diseases .

Properties

CAS No.

58558-08-0

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1

InChI Key

ZXCJHOYFGJUMDY-ASRFRNECSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O

Origin of Product

United States

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